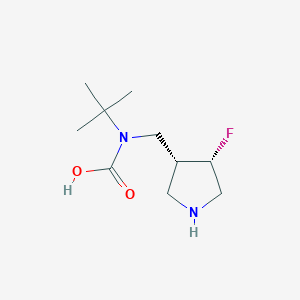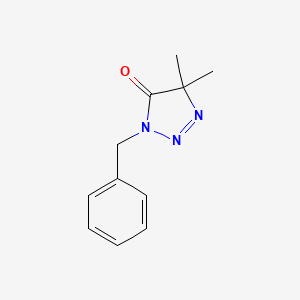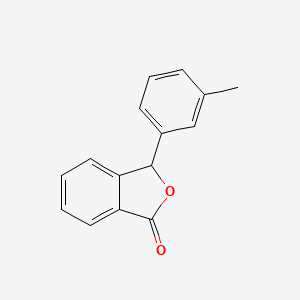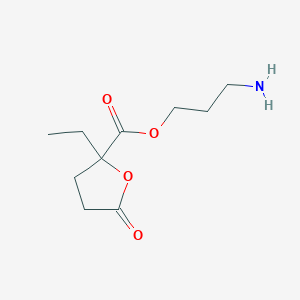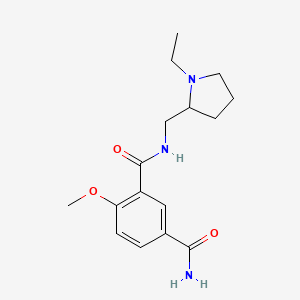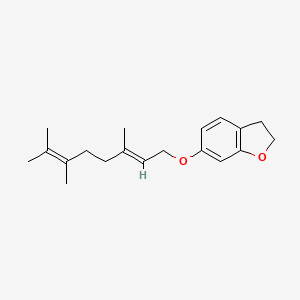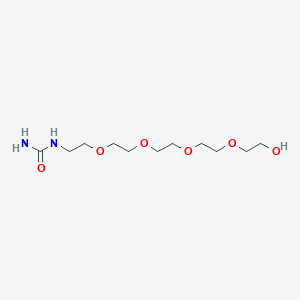
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is a synthetic organic compound characterized by the presence of a urea group attached to a long chain of ethylene glycol units terminated with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea typically involves the reaction of 14-hydroxy-3,6,9,12-tetraoxatetradecylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl and urea groups can form hydrogen bonds with various biological molecules, influencing their activity and stability. The ethylene glycol chain provides flexibility and solubility, enhancing the compound’s ability to interact with different targets.
Comparison with Similar Compounds
Similar Compounds
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- Benzyl (14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is unique due to its specific combination of a urea group and a long ethylene glycol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61775-03-9 |
|---|---|
Molecular Formula |
C11H24N2O6 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C11H24N2O6/c12-11(15)13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h14H,1-10H2,(H3,12,13,15) |
InChI Key |
HBYCYKGOBFBECE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


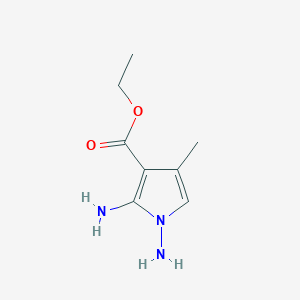
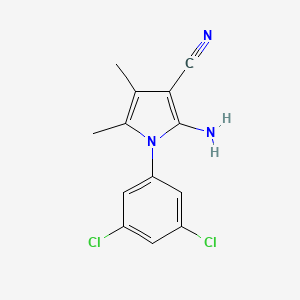
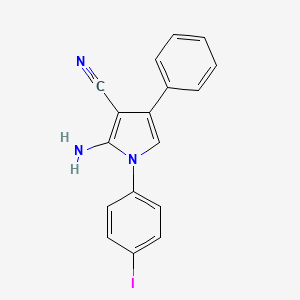
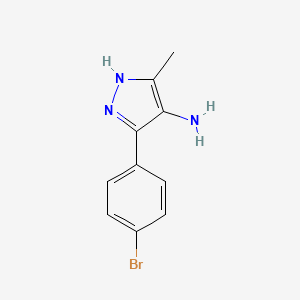
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
